Phytomycin

Description

Properties

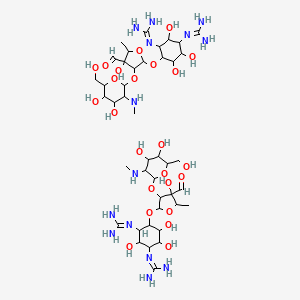

Molecular Formula |

C42H78N14O24 |

|---|---|

Molecular Weight |

1163.1 g/mol |

IUPAC Name |

2-[3-(diaminomethylideneamino)-4-[3-[4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine |

InChI |

InChI=1S/2C21H39N7O12/c2*1-5-21(36,4-30)16(40-17-9(26-2)13(34)10(31)6(3-29)38-17)18(37-5)39-15-8(28-20(24)25)11(32)7(27-19(22)23)12(33)14(15)35/h2*4-18,26,29,31-36H,3H2,1-2H3,(H4,22,23,27)(H4,24,25,28) |

InChI Key |

WZNZNGWAURCKCZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O.CC1C(C(C(O1)OC2C(C(C(C(C2O)O)N=C(N)N)O)N=C(N)N)OC3C(C(C(C(O3)CO)O)O)NC)(C=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A-Technical-Guide-to-the-Mechanism-of-Action-of-Streptomycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a comprehensive technical overview of the mechanism of action of Streptomycin (B1217042), the active ingredient in the agricultural product Phytomycin.[1][2] Streptomycin, discovered in 1943 by Albert Schatz, was the first aminoglycoside antibiotic identified and the first effective treatment for tuberculosis.[3][4] It is a broad-spectrum antibiotic effective against both Gram-positive and Gram-negative bacteria.[3] This guide will delve into its molecular mechanism, associated signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Streptomycin's primary bactericidal effect is achieved through the irreversible inhibition of protein synthesis.[5] This process can be broken down into several key steps:

-

Binding to the 30S Ribosomal Subunit: Streptomycin specifically targets the small 30S subunit of the bacterial ribosome.[5][6] It binds to the 16S ribosomal RNA (rRNA) of this subunit.[3][6]

-

Interference with Initiation Complex Formation: The binding of streptomycin interferes with the proper association of formyl-methionyl-tRNA with the 30S subunit.[3][6] This disruption hinders the formation of the initiation complex, which is a critical step for the commencement of protein translation.[6]

-

Codon Misreading: Streptomycin binding induces significant conformational changes in the ribosome.[6][7] These distortions lead to the misreading of the messenger RNA (mRNA) codons by the ribosome during the elongation phase of protein synthesis.[4][6]

-

Production of Aberrant Proteins: As a result of codon misreading, incorrect amino acids are incorporated into the growing polypeptide chain.[6] This leads to the synthesis of nonfunctional or potentially toxic proteins.[6]

-

Inhibition of Protein Synthesis and Cell Death: The culmination of these events is the inhibition of protein synthesis, which ultimately leads to bacterial cell death.[3] The accumulation of faulty proteins is thought to disrupt various cellular processes, contributing to the bactericidal effect.[6] One hypothesis suggests that the production of abnormal membrane proteins leads to the failure of the bacterial cell wall.[4]

Affected Signaling Pathways

While the direct target of streptomycin is the ribosome, its effects can trigger broader stress responses and interfere with bacterial signaling pathways, particularly at sub-inhibitory concentrations.

-

Biofilm Formation: Sub-inhibitory concentrations of streptomycin have been shown to induce biofilm formation in bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa.[8] This is considered a stress response where the antibiotic alters cell surface properties, such as increasing hydrophobicity, which favors bacterial attachment to surfaces.[8] This response may involve signaling pathways that translate changes in the periplasmic redox state into increased biofilm formation.[8]

-

Quorum Sensing Inhibition: In Acinetobacter baumannii, sub-inhibitory concentrations of streptomycin have been found to inhibit quorum sensing.[9] It achieves this by reducing the expression of the abaI gene, which is responsible for synthesizing the autoinducer molecule 3-OH-C12-HSL.[9] Streptomycin may also act as an antagonist to this signaling molecule, interfering with its binding to the AbaR protein.[9]

Quantitative Data

The efficacy of streptomycin can be quantified using several metrics, including the Half-Maximal Inhibitory Concentration (IC50) and the Minimum Inhibitory Concentration (MIC). These values can vary significantly depending on the bacterial species and strain.

| Metric | Organism | Value | Reference |

| IC50 | Staphylococcus aureus | 107.28 ± 1.23 µM | [10] |

| IC50 | Pseudomonas aeruginosa | 129.63 ± 2.50 µM | [10] |

| MIC | Salmonella enterica (sensitive strains) | <100 µg/mL | [11] |

| MIC | Aeromonas and Pseudomonas (from polluted river) | 1.6–50.0 mg/L | [12] |

| MIC | Acinetobacter baumannii | 62.5 µg/mL | [12] |

| MIC | Bacteria from less polluted waters | 0.1–3.2 mg/L or 0.4–25.0 mg/L | [12] |

Experimental Protocols

The mechanism of action of streptomycin has been elucidated through a variety of experimental techniques. Below are outlines of key protocols.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method is broth microdilution.

-

Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium.

-

Serial Dilution of Antibiotic: A two-fold serial dilution of streptomycin is prepared in a 96-well microtiter plate.[13]

-

Inoculation: Each well is inoculated with the bacterial suspension. Control wells containing only broth, bacteria in broth without antibiotic, and antibiotic in broth without bacteria are included.[13]

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Determination of MIC: The MIC is determined as the lowest concentration of streptomycin at which there is no visible turbidity (growth) in the well.[13]

References

- 1. agribegri.com [agribegri.com]

- 2. ariesagro.com [ariesagro.com]

- 3. Streptomycin - Wikipedia [en.wikipedia.org]

- 4. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. What is the mechanism of Streptomycin Sulfate? [synapse.patsnap.com]

- 7. Molecular Structure Reveals How the Antibiotic Streptomycin Works | BNL Newsroom [bnl.gov]

- 8. researchgate.net [researchgate.net]

- 9. Streptomycin Inhibits Quorum Sensing in Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mode of Action of Streptomycin and Tetracycline in Plant Pathogens

Audience: Researchers, scientists, and drug development professionals.

Introduction

The control of bacterial diseases in plants is a significant challenge in agriculture. Streptomycin (B1217042) and tetracycline (B611298) are two broad-spectrum antibiotics that have been utilized to manage various plant pathogenic bacteria. Understanding their precise mechanisms of action is crucial for their effective use, for managing the development of resistance, and for the development of novel antibacterial agents. This guide provides a detailed technical overview of the mode of action of streptomycin and tetracycline against plant pathogens, supported by quantitative data, experimental protocols, and molecular pathway visualizations.

Streptomycin: Mode of Action

Streptomycin, an aminoglycoside antibiotic, is a potent inhibitor of protein synthesis in bacteria. Its bactericidal action is primarily achieved by targeting the bacterial ribosome.

Molecular Mechanism

Streptomycin binds irreversibly to the 30S ribosomal subunit.[1][2] This binding occurs within a specific pocket of the 16S rRNA, in proximity to the A-site (aminoacyl-tRNA binding site), and involves interactions with ribosomal protein S12.[3] The binding of streptomycin to this site induces a conformational change in the ribosome, which has two major consequences:

-

Codon Misreading: Streptomycin's presence distorts the decoding center of the ribosome. This leads to the incorrect incorporation of amino acids into the growing polypeptide chain, resulting in the synthesis of non-functional or toxic proteins.[4][5]

-

Inhibition of Translocation: The binding of streptomycin can also interfere with the movement of the ribosome along the mRNA molecule, a process known as translocation, thereby halting protein synthesis altogether.

The accumulation of aberrant proteins and the disruption of normal protein synthesis ultimately lead to bacterial cell death.

Resistance Mechanisms

The primary mechanism of high-level resistance to streptomycin in plant pathogenic bacteria is a mutation in the rpsL gene, which encodes the ribosomal protein S12.[6][7][8] This mutation alters the streptomycin binding site on the ribosome, reducing the antibiotic's affinity and rendering it ineffective. Another mechanism involves the enzymatic inactivation of streptomycin by aminoglycoside phosphotransferases, encoded by genes such as strA and strB.[3]

Tetracycline: Mode of Action

Tetracycline is a bacteriostatic antibiotic, meaning it inhibits bacterial growth rather than directly killing the cells. Like streptomycin, its primary target is the bacterial ribosome.

Molecular Mechanism

Tetracycline also binds to the 30S ribosomal subunit.[6][8][9][10] However, its mechanism of action differs from that of streptomycin. Tetracycline binds to a high-affinity site on the 16S rRNA, near the A-site.[6][7] This binding physically blocks the attachment of the aminoacyl-tRNA to the A-site of the mRNA-ribosome complex.[6][9][10] By preventing the binding of incoming aminoacyl-tRNA, tetracycline effectively stalls protein synthesis, as new amino acids cannot be added to the elongating polypeptide chain.[6][10]

Resistance Mechanisms

The most common mechanisms of tetracycline resistance in plant pathogens are:

-

Efflux Pumps: These are membrane proteins that actively transport tetracycline out of the bacterial cell, preventing it from reaching its ribosomal target.[10] The tet genes, such as tet(A) and tet(B), often encode these efflux pumps.

-

Ribosomal Protection Proteins: These proteins, encoded by genes like tet(M) and tet(O), bind to the ribosome and dislodge tetracycline or prevent it from binding, allowing protein synthesis to proceed even in the presence of the antibiotic.[9][10]

-

Enzymatic Inactivation: Some bacteria have evolved enzymes that can chemically modify and inactivate tetracycline.[10]

Quantitative Data

The efficacy of streptomycin and tetracycline against various plant pathogens can be quantified by determining their Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[11]

Table 1: Minimum Inhibitory Concentration (MIC) of Streptomycin against Plant Pathogenic Bacteria

| Bacterial Species | Strain(s) | MIC (µg/mL) | Reference(s) |

| Erwinia amylovora | TS3128 | >100,000 (Resistant) | [12] |

| Erwinia amylovora | Various | 200 to ≥1,000 (Resistant) | [13] |

| Clavibacter michiganensis | TX-0702 | 128 | [7] |

| Clavibacter michiganensis | BT-0505-R | 5,000 | [8] |

| Clavibacter michiganensis | BT-0505 | 4 | [8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Tetracycline against Plant Pathogenic Bacteria

| Bacterial Species | MIC Range (µg/mL) | Reference(s) |

| Various Soil Bacteria | 8 to >256 | [14] |

| Lactic Acid Bacteria | Varies by species | [15] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibiotic that inhibits the growth of a specific bacterium.

Methodology:

-

Bacterial Culture Preparation: A pure culture of the test bacterium is grown overnight in a suitable liquid medium (e.g., Luria-Bertani broth). The culture is then diluted to a standardized concentration (e.g., 1 x 10^6 CFU/mL).

-

Antibiotic Dilution Series: A serial two-fold dilution of the antibiotic (streptomycin or tetracycline) is prepared in a 96-well microtiter plate. A range of concentrations is tested.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells containing only broth (negative control) and broth with bacteria but no antibiotic (positive control) are included.

-

Incubation: The microtiter plate is incubated at the optimal growth temperature for the bacterium (e.g., 28°C) for 24-48 hours.

-

Observation: After incubation, the wells are visually inspected for bacterial growth (turbidity). The MIC is recorded as the lowest concentration of the antibiotic at which no visible growth is observed.[11]

Site-Directed Mutagenesis of the rpsL Gene

This protocol is used to introduce a specific mutation into the rpsL gene to study its effect on streptomycin resistance.

Methodology:

-

Plasmid Preparation: A plasmid containing the wild-type rpsL gene from the target bacterium is isolated and purified.

-

Primer Design: Two complementary oligonucleotide primers are designed. These primers contain the desired mutation in the rpsL gene sequence and are flanked by sequences that are complementary to the plasmid template.

-

PCR Amplification: A polymerase chain reaction (PCR) is performed using a high-fidelity DNA polymerase, the plasmid template, and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the desired mutation.

-

Template Digestion: The parental, non-mutated plasmid DNA is digested using the restriction enzyme DpnI. DpnI specifically cleaves methylated DNA, and since the template plasmid was isolated from a bacterial strain that methylates its DNA, it will be degraded. The newly synthesized, mutated plasmid DNA is unmethylated and will remain intact.

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for propagation.

-

Verification: The presence of the desired mutation in the rpsL gene is confirmed by DNA sequencing. The mutated plasmid can then be introduced into the target plant pathogen to assess its effect on streptomycin susceptibility.[16][17][18][19][20]

Workflow for Identification of Antibiotic Resistance Genes

This workflow outlines the steps to identify genes responsible for antibiotic resistance in a plant pathogen.

Methodology:

-

Genome Sequencing: The complete genome of the antibiotic-resistant bacterial isolate is sequenced using a high-throughput sequencing platform.

-

Genome Assembly: The raw sequencing reads are assembled into a contiguous genome sequence.

-

Gene Annotation: The assembled genome is annotated to identify all potential protein-coding genes.

-

Homology Search: The predicted protein sequences are compared against databases of known antibiotic resistance genes, such as the Comprehensive Antibiotic Resistance Database (CARD) or ResFinder.[5] This is typically done using bioinformatics tools like BLAST.

-

Candidate Gene Identification: Genes that show significant sequence similarity to known resistance genes are identified as potential candidates.

-

Functional Validation: The function of the candidate resistance genes is validated experimentally. This can be done by cloning the gene into a susceptible host and confirming that it confers resistance, or by creating a knockout mutant of the gene in the resistant strain and showing that it becomes susceptible.[5][21][22][23][24]

Visualizations

Caption: Streptomycin binds to the 30S ribosome, causing codon misreading and cell death.

Caption: Tetracycline blocks the A-site of the 30S ribosome, inhibiting protein synthesis.

Caption: Experimental workflow for identifying antibiotic resistance genes in plant pathogens.

References

- 1. pnas.org [pnas.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. A structural basis for streptomycin-induced misreading of the genetic code - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification and investigation of antimicrobial resistance genes | Investigating antimicrobial resistance with EMBL-EBI resources [ebi.ac.uk]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. journals.asm.org [journals.asm.org]

- 8. Tetracycline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Tetracycline antibiotics - Wikipedia [en.wikipedia.org]

- 10. Tetracyclines: Mode of Action and Mechanism of Resistance • Microbe Online [microbeonline.com]

- 11. idexx.dk [idexx.dk]

- 12. Unveiling Antibiotic Resistance: Genome Sequencing of Streptomycin-Resistant Erwinia amylovora Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Influence of Soil Use on Prevalence of Tetracycline, Streptomycin, and Erythromycin Resistance and Associated Resistance Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of Tetracycline Resistance and Determination of the Tentative Microbiological Cutoff Values in Lactic Acid Bacterial Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Development of Antibiotic-Overproducing Strains by Site-Directed Mutagenesis of the rpsL Gene in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Simple generation of site-directed point mutations in the Escherichia coli chromosome using Red®/ET® Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Site Directed Mutagenesis [kingsley.stanford.edu]

- 19. researchgate.net [researchgate.net]

- 20. bowdish.ca [bowdish.ca]

- 21. GitHub - iwc-workflows/gene-based-pathogen-identification [github.com]

- 22. Identification of Novel Antimicrobial Resistance Genes Using Machine Learning, Homology Modeling, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | ARGem: a new metagenomics pipeline for antibiotic resistance genes: metadata, analysis, and visualization [frontiersin.org]

- 24. biorxiv.org [biorxiv.org]

An In-depth Technical Guide on the Impact of Phytomycin on Non-Target Soil Microorganisms

Disclaimer: The term "Phytomycin" is often a trade name for agricultural bactericides that can contain different active ingredients. The most common formulation includes Streptomycin (B1217042) Sulphate and Tetracycline Hydrochloride.[1][2] This guide will focus on the impacts of Streptomycin , a primary and widely studied component, on non-target soil microorganisms. The effects described can be compounded or altered by the presence of other active ingredients like tetracyclines.

Introduction: Streptomycin in the Soil Environment

Streptomycin is an aminoglycoside antibiotic first isolated from the soil bacterium Streptomyces griseus.[3][4][5] In agriculture, it is used as a pesticide to control bacterial diseases in fruit trees, vegetables, and ornamental crops, most notably fire blight in apples and pears.[6][7][8][9] When applied, streptomycin enters the soil ecosystem, raising concerns about its potential effects on the vast and functionally critical communities of non-target microorganisms.[10] These microbial communities are fundamental to soil health, driving processes like organic matter decomposition, nutrient cycling, and plant growth promotion.[8][10] This technical guide synthesizes current research on the quantitative impacts of streptomycin on soil microbial biomass and diversity, details the experimental protocols used for such assessments, and visualizes the pathways of its influence.

Quantitative Data Presentation

The impact of streptomycin on soil microorganisms can be variable, influenced by factors such as soil type, antibiotic concentration, and the duration of exposure.[11] Some studies report minimal to no detectable short-term effects on bacterial community structure, diversity, or evenness, particularly when applied in orchard settings according to regulations.[6][7][12][13] Conversely, other research, often involving direct soil spiking in laboratory settings, demonstrates significant alterations.[14][15]

Table 1: Summary of Streptomycin's Effect on Soil Microbial Abundance & Biomass

| Study Focus | Streptomycin Concentration | Soil/System Type | Duration | Effect on Bacterial Populations | Effect on Fungal Populations | Citation(s) |

| Laboratory Microcosm | 3 mg/g soil | Sterilized soil inoculated with field populations | Not specified | Decrease in culturable bacteria | Reduction in active hyphae | [14][16] |

| Laboratory Microcosm | 1 mg/g soil | Sterilized soil inoculated with field populations | Not specified | No decrease observed | Not specified | [14][16] |

| Field Study (Apple Orchard) | Standard agricultural application | Orchard soil | 8-9 days post-application | No detectable effect on community structure | Not assessed | [6][7][12] |

| Microcosm Study | 5 mg/kg soil | Forest, agricultural, and compost soils | Not specified | 50-80% reduction in total bacteria | Not assessed | [15] |

Table 2: Summary of Streptomycin's Effect on Soil Microbial Community Structure & Diversity

| Study Focus | Streptomycin Concentration | Analytical Method | Key Findings on Community Structure & Diversity | Citation(s) |

| Field Study (Apple Orchard) | Standard agricultural application | 16S rRNA pyrosequencing | No evidence of impact on Shannon diversity, Pielou's evenness, or overall community structure. | [6][7][12] |

| Field Study (Apple Orchard) | Restricted agricultural application | 16S rRNA amplicon meta-sequencing | Did not alter bacterial diversity or abundance. No selective advantage observed for intrinsically resistant genera like Pseudomonas or Burkholderia. | [13] |

| Microcosm Study | 5 mg/kg soil | Culturing and identification | Selection for resistant species such as Rhizobium radiobacter and Burkholderia cepacia. | [15] |

Experimental Protocols

Assessing the impact of antibiotics on soil microorganisms typically involves controlled laboratory microcosm studies or field-based monitoring.

3.1 Key Protocol: Soil Microcosm Experiment

This protocol outlines a generalized approach used in laboratory settings to investigate the direct effects of streptomycin on soil microbial communities.

-

Soil Collection and Preparation:

-

Collect topsoil (e.g., 0-15 cm depth) from a relevant ecosystem (e.g., an agricultural field with no recent antibiotic use).

-

Sieve the soil (typically through a 2 mm mesh) to homogenize it and remove large debris, roots, and stones.

-

Pre-incubate the soil for a period (e.g., one week) at a controlled temperature and moisture level to allow the microbial community to stabilize after disturbance.

-

-

Microcosm Setup and Treatment:

-

Distribute a known mass of the prepared soil into replicate containers (microcosms).

-

Prepare a stock solution of streptomycin sulfate (B86663) in sterile water.

-

"Spike" the soil by adding the streptomycin solution to achieve the desired final concentrations (e.g., 1, 10, 100 mg/kg of dry soil). Control microcosms receive only sterile water.

-

Mix thoroughly to ensure even distribution of the antibiotic.

-

Incubate the microcosms under controlled conditions (e.g., 25°C, in the dark) for the experimental duration (e.g., 7, 14, 30, 60 days). Maintain moisture content throughout.

-

-

Sampling and Analysis:

-

Collect soil samples from each replicate microcosm at predetermined time points.

-

DNA Extraction: Use a commercial soil DNA extraction kit to isolate total microbial DNA.

-

Quantification (qPCR): Perform quantitative PCR targeting the 16S rRNA gene (for bacteria) and the ITS (Internal Transcribed Spacer) region (for fungi) to determine changes in their absolute abundance.

-

Community Structure Analysis (Sequencing): Amplify and sequence the 16S rRNA gene or ITS region. The resulting sequence data is processed through bioinformatics pipelines to determine taxonomic composition, alpha-diversity (e.g., Shannon, Simpson indices), and beta-diversity (community similarity between treatments).

-

Culturing: Plate soil dilutions on various media, with and without streptomycin, to quantify and identify resistant strains.[15]

-

Mandatory Visualizations

4.1 Diagram: Experimental Workflow

Caption: A typical workflow for a soil microcosm study on antibiotic impact.

4.2 Diagram: Signaling and Impact Pathways

Caption: Conceptual pathway of streptomycin's mechanism and ecological impact in soil.

References

- 1. agribegri.com [agribegri.com]

- 2. ariesagro.com [ariesagro.com]

- 3. walshmedicalmedia.com [walshmedicalmedia.com]

- 4. microbiologyclass.net [microbiologyclass.net]

- 5. Mechanism of action of Streptomycin_Chemicalbook [chemicalbook.com]

- 6. Streptomycin application has no detectable effect on bacterial community structure in apple orchard soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Streptomycin Application Has No Detectable Effect on Bacterial Community Structure in Apple Orchard Soil - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Restricted streptomycin use in apple orchards did not adversely alter the soil bacteria communities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Streptomycin - Wikipedia [en.wikipedia.org]

- 10. Impact of Antibiotic Use in Agriculture on Soil Microbial Communities in Chad [ideas.repec.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Effects of streptomycin, cycloheximide, Fungizone, captan, carbofuran, cygon, and PCNB on soil microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The impact of environmental contamination with antibiotics on levels of resistance in soil bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Degradation pathway of Phytomycin in agricultural soil

An In-depth Technical Guide on the Degradation Pathway of Phytomycin (Streptomycin) in Agricultural Soil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a formulation of the aminoglycoside antibiotic streptomycin (B1217042), is utilized in agriculture to manage bacterial diseases in crops.[1][2] Its introduction into the environment necessitates a thorough understanding of its fate and degradation in agricultural soils to assess potential ecological impacts, including the development of antibiotic resistance. This technical guide provides a comprehensive overview of the degradation pathways of streptomycin in soil, factors influencing its persistence, and detailed experimental protocols for its study. The primary degradation route is microbial biodegradation, which is significantly influenced by soil type, temperature, and prior exposure to the antibiotic. Abiotic degradation plays a lesser role. This document synthesizes current knowledge to serve as a resource for professionals in environmental science and drug development.

Core Degradation Pathways of Streptomycin in Soil

The persistence of streptomycin in agricultural soil is primarily governed by biological degradation processes, with abiotic factors playing a secondary role. The strong adsorption of streptomycin to soil components can also influence its availability for degradation.[3]

Biotic Degradation

Microbial activity is the principal driver of streptomycin degradation in soil.[3][4] Studies have shown a significant difference in the dissipation rate between sterilized and non-sterilized soils, confirming the central role of soil microorganisms.[1] Some soil bacteria are capable of utilizing streptomycin as a carbon source.[3]

A proposed biodegradation pathway for streptomycin involves enzymatic hydrolysis by soil microbes, such as Aquamicrobium defluvii. This process can occur through two main routes[5]:

-

Single-Step Glycosidic Hydrolysis: The glycosidic bond is cleaved to yield N-methyl-L-glucosamine and streptidine.

-

Two-Step Hydrolysis: This involves the sequential cleavage of glycosidic bonds, producing intermediate products like streptose (B1236354) and ultimately streptidine.[5]

Soils with a history of streptomycin application often exhibit accelerated biodegradation, suggesting an adaptation of the soil microbial community to utilize the antibiotic more efficiently.[1]

Caption: Proposed biotic degradation pathways of Streptomycin in soil.

Abiotic Processes

While microbial action is dominant, abiotic factors also contribute to the environmental fate of streptomycin.

-

Adsorption: Streptomycin, being cationic, strongly adsorbs to negatively charged soil particles like clay and organic matter.[3] This process reduces its bioavailability for microbial degradation and plant uptake, but also limits its mobility and leaching potential.

-

Hydrolysis and Photodegradation: For many antibiotics, chemical hydrolysis and photodegradation are significant degradation routes.[6] However, for streptomycin in the soil matrix, these processes are considered less significant compared to biodegradation.[1]

Quantitative Degradation Data

The rate of streptomycin degradation is often expressed as its half-life (DT50), the time required for 50% of the initial concentration to dissipate. This value is highly variable and depends on several environmental factors.

| Condition | Soil Type | Temperature (°C) | DT50 (Days) | Reference |

| Non-Sterilized (Biotic) | Sandy Loam | 20 | ~7 - 15 | [1] |

| Loam | 20 | ~7 - 15 | [1] | |

| Clay Loam | 20 | ~7 - 15 | [1] | |

| Various | 4 | 49 - 137 | [1] | |

| Field Soil | 23.0 - 31.2 | Lower than at 1.8°C | [7] | |

| Sterilized (Abiotic Control) | Loam | 20 | ~111 | [1] |

| Effect of pH | Field Soil | Not Specified | Tends to increase with increasing pH | [7] |

| Aerobic vs. Anaerobic | Agricultural Soil | Not Specified | Higher degradation rate under aerobic conditions | [8] |

Factors Influencing Degradation in Soil

Several environmental and soil-specific factors interact to determine the persistence of streptomycin.

Caption: Key factors influencing the degradation rate of Streptomycin in soil.

-

Temperature: Degradation rates are significantly higher at warmer temperatures (e.g., 20-30°C) compared to colder conditions (e.g., 4°C), reflecting a slowdown in microbial metabolism.[1][7]

-

Soil Texture: The composition of sand, silt, and clay affects adsorption and microbial habitats. While one study found a range of 7 to 15 days for DT50 across different textures, the specific impact can vary.[1]

-

pH: The effect of pH can be complex. For streptomycin, degradation half-life has been observed to increase with increasing pH.[7]

-

Aeration: Aerobic conditions generally favor faster degradation of antibiotics compared to anaerobic conditions.[8]

-

Prior Exposure: Soils with a history of streptomycin use tend to have microbial populations that can degrade the antibiotic more rapidly.[1]

Experimental Protocols

Investigating the degradation of streptomycin in soil involves controlled laboratory experiments and sophisticated analytical techniques.

Soil Degradation Incubation Study

This protocol outlines a typical laboratory experiment to determine the dissipation rate of streptomycin in soil.

Caption: General workflow for a soil degradation study of Streptomycin.

Methodology:

-

Soil Preparation: Collect agricultural soil from the desired location. Air-dry and sieve it through a 2 mm mesh to ensure homogeneity. Characterize the soil for key properties like pH, texture, and organic matter content.

-

Fortification: Prepare a stock solution of streptomycin. Add the solution to the soil to achieve a final concentration relevant to agricultural use (e.g., 5 mg/kg).[1] Mix thoroughly for even distribution.

-

Incubation: Place the treated soil samples in incubation vessels (e.g., glass flasks). Adjust the moisture content to a specific level (e.g., 60% of water holding capacity). Incubate the samples in the dark at controlled temperatures (e.g., 4°C, 20°C, 30°C) to assess temperature effects.[1] Include a sterile control (autoclaved soil) to distinguish biotic from abiotic degradation.

-

Sampling: Destructively sample triplicate vessels at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 21 days).[1] Store samples at -20°C until analysis.

Extraction and Quantification by LC-MS/MS

Accurate quantification of streptomycin residues is crucial. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for its sensitivity and specificity.[1][9]

Methodology:

-

Extraction: Extract streptomycin from soil samples using an appropriate buffer. A common method involves using a phosphate (B84403) buffer followed by a pH adjustment.[9] Shake the soil-buffer suspension for a specified time and then centrifuge to separate the supernatant.

-

Solid-Phase Extraction (SPE) Cleanup: The crude extract often contains interfering matrix components. Pass the extract through an SPE cartridge (e.g., polymeric phase) to clean up the sample and concentrate the analyte.[9]

-

LC-MS/MS Analysis:

-

Chromatography: Use a suitable LC column, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column, for separation.[9]

-

Mass Spectrometry: Operate a triple quadrupole mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific mass transitions for streptomycin (and an internal standard like dihydrostreptomycin) in Multiple Reaction Monitoring (MRM) mode for accurate quantification.[9]

-

-

Quantification: Create a matrix-matched calibration curve to quantify the streptomycin concentration in the soil extracts.[9] The dissipation over time is then plotted to calculate the first-order degradation kinetics and the DT50 value.

Conclusion

The degradation of this compound (streptomycin) in agricultural soil is a complex process dominated by microbial biodegradation. Its persistence is highly variable, with half-lives ranging from a week under optimal conditions to several months in cold or sterile environments. Key factors influencing this rate include temperature, soil properties, and the presence of an adapted microbial community. Understanding these degradation pathways and the factors that control them is essential for developing sustainable agricultural practices that mitigate the environmental risks associated with antibiotic use, particularly the proliferation of antibiotic resistance genes. The protocols detailed herein provide a robust framework for the continued study and monitoring of streptomycin in the terrestrial environment.

References

- 1. Persistence and evidence for accelerated biodegradation of streptomycin in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. microbiologyclass.net [microbiologyclass.net]

- 3. researchgate.net [researchgate.net]

- 4. Antibiotics in the Soil Environment—Degradation and Their Impact on Microbial Activity and Diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Adsorption and degradation of five selected antibiotics in agricultural soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Impact of Phytomycin on Plant Rhizosphere Microbiome Composition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The introduction of phytomycins, antibiotic agents used to combat plant pathogens, into agricultural ecosystems has raised significant questions regarding their non-target effects on the intricate microbial communities of the rhizosphere. This technical guide synthesizes current research to provide a comprehensive overview of how phytomycins, primarily streptomycin (B1217042) and oxytetracycline (B609801), alter the composition and function of the plant rhizosphere microbiome. This document details the observed quantitative changes in microbial populations, outlines common experimental protocols for such investigations, and visualizes the key processes and pathways involved.

Quantitative Effects of Phytomycin on Rhizosphere Microbiome

The application of phytomycins can induce significant shifts in the structure and diversity of the rhizosphere microbiome. These changes are often dose-dependent and can vary based on soil type and the specific this compound used. The following tables summarize key quantitative findings from various studies.

Table 1: Effects of Oxytetracycline on Rhizosphere Microbial Populations

| Parameter | Concentration | Plant/Soil Type | Observed Effect | Citation |

| Bacterial Colony Forming Units (CFUs) | 10 mg/kg | Wheat rhizosphere soil | 22.2% decline | [1][2] |

| 30-70 mg/kg | Wheat rhizosphere soil | 58.7% - 72.7% decline | [2] | |

| Actinomyces CFUs | 10-30 mg/kg | Wheat rhizosphere soil | 31.7% decline | [1][2] |

| 50-70 mg/kg | Wheat rhizosphere soil | 70.7% - 75.6% decline | [2] | |

| Fungal CFUs | 10-70 mg/kg | Wheat rhizosphere soil | No obvious influence | [1][2] |

| Bacterial Alpha Diversity | Not specified | Arable soil | Decreased | [2] |

| Relative Abundance of Actinobacteria | Not specified | Radish rhizosphere | Remodeled | [3] |

| Relative Abundance of Elusimicrobia | Not specified | Radish rhizosphere | Remodeled | [3] |

| Relative Abundance of Firmicutes | Not specified | Radish rhizosphere | Remodeled | [3] |

| Soil Alkaline Phosphatase Activity | 10 mg/kg | Wheat rhizosphere soil | 41.3% decline | [1] |

| >30 mg/kg | Wheat rhizosphere soil | 64.3% - 80.8% decrease | [1] |

Table 2: Effects of Streptomycin on Rhizosphere Microbial Populations

| Parameter | Application Method | Plant/Soil Type | Observed Effect | Citation |

| Bacterial Community Structure | Aerial spray | Apple orchard soil | No detectable immediate effect | [4][5] |

| Bacterial Diversity (Shannon & Pielou's evenness) | Aerial spray | Apple orchard soil | No significant differences | [4][5] |

| Frequency of Streptomycin-Resistant Isolates | Aerial spray | Apple orchard soil | No significant differences | [4] |

| Bacterial Diversity and Abundance | Restricted application | Apple orchard soil | Did not alter | [6][7] |

| Relative Abundance of Streptomyces | Inoculation | Cucumber rhizosphere | 68.3% increase | [8][9] |

| Bacterial Alpha Diversity | Inoculation | Cucumber rhizosphere | Significantly increased | [8][9] |

| Fungal Alpha Diversity | Inoculation | Cucumber rhizosphere | Trended towards a decrease | [8][9] |

| Relative Abundance of Nitrogen-Fixing Bacteria | Inoculation | Cucumber rhizosphere | 7.5% increase | [8][9] |

Experimental Protocols

The investigation of this compound effects on the rhizosphere microbiome employs a range of molecular and microbiological techniques. Below are detailed methodologies for key experiments.

Soil Treatment and Rhizosphere Sample Collection

A typical experimental design involves treating soil with varying concentrations of the this compound of interest.

-

Soil Preparation : Field soil is often sieved to remove large debris and homogenized. For microcosm studies, soil is placed in pots.

-

This compound Application : A stock solution of the this compound (e.g., streptomycin sulfate (B86663) or oxytetracycline hydrochloride) is prepared in sterile distilled water. This solution is then applied to the soil to achieve the desired final concentrations (e.g., 0, 10, 50, 100 mg/kg of dry soil). Control soils are treated with sterile distilled water only.

-

Planting and Incubation : Seeds of the chosen plant species (e.g., wheat, radish, cucumber) are sown in the treated and control soils. The pots are maintained in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity conditions for a specific period (e.g., 30-60 days).

-

Rhizosphere Soil Collection : At the end of the incubation period, plants are carefully uprooted. The bulk soil loosely adhering to the roots is removed by gentle shaking. The soil tightly adhering to the root surface, the rhizosphere soil, is then collected. This can be done by placing the roots in a sterile buffer (e.g., phosphate-buffered saline) and vortexing or sonicating to dislodge the soil particles. The resulting soil suspension is then centrifuged to pellet the rhizosphere soil.

Microbial Community Analysis via 16S rRNA Gene Sequencing

This culture-independent method is widely used to assess bacterial and archaeal community composition and diversity.

-

DNA Extraction : Total genomic DNA is extracted from the collected rhizosphere soil samples using a commercially available soil DNA extraction kit (e.g., MoBio PowerSoil DNA Isolation Kit). The manufacturer's protocol is followed to ensure high-quality DNA.

-

PCR Amplification : The V4 hypervariable region of the 16S rRNA gene is amplified using universal primers such as 515F (GTGYCAGCMGCCGCGGTAA) and 806R (GGACTACNVGGGTWTCTAAT). The forward primer is typically barcoded to allow for multiplexing of samples in a single sequencing run. A typical PCR reaction mixture includes:

-

5 µL of 10x PCR buffer

-

1 µL of dNTPs (10 mM)

-

1 µL of each primer (10 µM)

-

0.5 µL of a thermostable DNA polymerase (e.g., Taq polymerase)

-

1 µL of template DNA (10-50 ng)

-

Nuclease-free water to a final volume of 25 µL. PCR cycling conditions generally consist of an initial denaturation step at 94°C for 3 minutes, followed by 30-35 cycles of denaturation at 94°C for 45 seconds, annealing at 50-55°C for 60 seconds, and extension at 72°C for 90 seconds, with a final extension at 72°C for 10 minutes.

-

-

Library Preparation and Sequencing : The amplified PCR products (amplicons) are purified using a PCR purification kit and quantified. The barcoded amplicons from different samples are then pooled in equimolar concentrations. The pooled library is sequenced on a high-throughput sequencing platform, such as the Illumina MiSeq or HiSeq.

-

Bioinformatic and Statistical Analysis : The raw sequencing reads are processed to remove low-quality reads, primers, and barcodes. The remaining high-quality sequences are clustered into Operational Taxonomic Units (OTUs) or Amplicon Sequence Variants (ASVs) at a defined similarity threshold (typically 97% for OTUs). Taxonomic assignment is performed by comparing the representative sequences against a reference database (e.g., Greengenes, SILVA). Alpha diversity (within-sample diversity, e.g., Shannon, Simpson indices) and beta diversity (between-sample diversity, e.g., Bray-Curtis dissimilarity) are calculated. Statistical analyses (e.g., ANOVA, PERMANOVA) are used to determine significant differences in microbial community composition and diversity between treatments.

Enumeration of Microbial Populations by Plate Counting

This culture-dependent method provides an estimate of the viable microbial populations.

-

Serial Dilution : One gram of rhizosphere soil is suspended in 9 mL of sterile saline solution (0.85% NaCl) and vortexed vigorously. A tenfold serial dilution series is prepared.

-

Plating : Aliquots (e.g., 100 µL) from appropriate dilutions are spread-plated onto different types of selective and non-selective agar (B569324) media. For example, Nutrient Agar for total bacteria, Martin's Medium for fungi, and Gauze's No. 1 Agar for actinomycetes.

-

Incubation : Plates are incubated under appropriate conditions (e.g., 28°C for bacteria and actinomycetes, 25°C for fungi) for a specified period (e.g., 2-7 days).

-

Colony Forming Unit (CFU) Counting : The number of colonies on each plate is counted, and the CFU per gram of dry soil is calculated based on the dilution factor.

Visualizing Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key processes involved in the interaction of phytomycins with the rhizosphere microbiome.

References

- 1. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. academic.oup.com [academic.oup.com]

- 4. journals.asm.org [journals.asm.org]

- 5. researchgate.net [researchgate.net]

- 6. Restricted streptomycin use in apple orchards did not adversely alter the soil bacteria communities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

The Journey of Phytomycin in Plants: A Technical Guide to Translocation and Accumulation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the dynamics of Phytomycin (Streptomycin) and its common agricultural counterpart, Tetracycline (B611298), within plant tissues. Understanding the translocation and accumulation of these antimicrobial compounds is critical for assessing their efficacy in treating plant diseases, evaluating potential impacts on plant physiology, and ensuring food safety. This document provides a comprehensive overview of quantitative data, detailed experimental protocols for their analysis, and insights into the signaling pathways they may influence.

Quantitative Analysis of Accumulation and Translocation

The distribution of Streptomycin (B1217042) and Tetracycline in plants is influenced by the application method, plant species, and the specific tissues. The following tables summarize quantitative data from various studies, offering a comparative look at their accumulation in different plant parts.

Table 1: Accumulation of Streptomycin in Various Plant Tissues

| Plant Species | Application Method | Tissue | Concentration (µg/g Fresh Weight) | Time Point | Reference |

| Citrus | Trunk Injection (2.0 g/tree ) | Leaves | 1.69 | 7-14 days post-application | [1] |

| Roots | 0.88 | 7-14 days post-application | [1] | ||

| Fruit | 0.28 | 12 months post-application | [1] | ||

| Citrus | Foliar Spray | Leaf Midribs | 0.23 - 0.32 | 2 days post-application | [2] |

| Citrus Seedlings | Root Drench (200 µg/mL) | Roots | > 35 | 16 hours | [3] |

| Xylem | ~ 2.5 | 16 hours | [3] | ||

| Phloem | ~ 1.5 | 16 hours | [3] | ||

| Leaves | < 0.3 | 16 hours | [3] | ||

| Cherry Radish | Soil Drench | Leaves, Fruits, Roots | Significantly higher uptake than Oxytetracycline | Not specified | [4] |

Table 2: Accumulation of Tetracycline in Various Plant Tissues

| Plant Species | Application Method | Tissue | Concentration | Time Point | Reference |

| Pea Seedlings | Soil (150 mg/kg) | Leaves | Increased by 100% from day 1 to day 2 | 48 hours | [5] |

| Upper Stem | Increased by 60% from day 1 to day 2 | 48 hours | [5] | ||

| Bottom Stem | Increased by 10% from day 1 to day 2 | 48 hours | [5] | ||

| Pakchoi | Hydroponics | Edible Portions | 6.9 - 11.8 µg/kg | Not specified | [6] |

| Tomato | Soil (25-50 mg/kg) | Roots | Highest concentration | Growth period | [7] |

| Leaves | Second highest concentration | Growth period | [7] | ||

| Stems | Third highest concentration | Growth period | [7] | ||

| Fruits | Lowest concentration | Growth period | [7] | ||

| Cucumber, Tomato, Lettuce | Soil (5-20 mg/kg) | Roots and Leaves | Higher concentrations | 45 days | [8] |

| Fruits | Lower concentrations | 45 days | [8] |

Experimental Protocols

Accurate quantification of Streptomycin and Tetracycline in plant tissues requires robust and sensitive analytical methodologies. The following sections detail the key steps involved in the extraction and analysis of these compounds.

Sample Preparation and Extraction

Objective: To isolate Streptomycin and Tetracycline from the complex plant matrix.

Protocol for Streptomycin Extraction from Kiwifruit: [4][9]

-

Homogenization: Homogenize 5 g of the plant sample.

-

Extraction: Add 20 mL of 1% formic acid in methanol (B129727) to the homogenized sample and stir for 5 minutes.

-

Centrifugation: Centrifuge the mixture for 15 minutes.

-

Filtration: Filter the supernatant. The sample is now ready for the clean-up step.

Protocol for Tetracycline Extraction from Honey (Adaptable for Plant Tissues): [10]

-

Sample Weighing: Weigh 3 g of the homogenized plant sample into a 50 mL polyethylene (B3416737) centrifuge tube.

-

Internal Standard: Add an appropriate internal standard (e.g., 60 µL of a 10 µg/mL Doxycycline solution).

-

Extraction Buffer: Add 15 mL of McIlvaine buffer (pH 4.0) with 0.10 mol/L Na2EDTA.

-

Vortexing: Vortex the mixture until the sample is completely dispersed.

Solid-Phase Extraction (SPE) Clean-up

Objective: To remove interfering compounds from the extract before instrumental analysis.

Protocol for Streptomycin Clean-up: [11]

-

SPE Cartridge: Use a Strong Cation Exchange (SCX) cartridge (e.g., SiliaPrep SCX, 500 mg, 6 mL).

-

Conditioning: Condition the cartridge with 5 mL of a perchloric acid solution at pH 2.0.

-

Sample Loading: Load the filtered extract from the extraction step.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.

-

Elution: Elute Streptomycin with 25 mL of a 0.2 M phosphate (B84403) buffer (pH 8.0) solution.

Protocol for Tetracycline Clean-up: [10]

-

SPE Cartridge: Use a C8 or similar reversed-phase cartridge.

-

Conditioning: Condition the cartridge according to the manufacturer's instructions (typically with methanol followed by water).

-

Sample Loading: Pass the extract through the conditioned cartridge.

-

Washing: Wash with 2.5 mL of McIlvaine buffer (pH 4.0):methanol (85:15 v/v) and then 2.5 mL of water.

-

Drying: Dry the cartridge by aspiration.

-

Elution: Elute Tetracyclines with 3.0 mL of ethyl acetate:methanol (75:25 v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of methanol:water (15:85 v/v).

Instrumental Analysis: LC-MS/MS

Objective: To separate, identify, and quantify Streptomycin and Tetracycline with high sensitivity and specificity.

LC-MS/MS Parameters for Streptomycin in Kiwifruit: [4]

-

LC System: Liquid Chromatograph coupled with a tandem mass spectrometer (e.g., Waters Acquity UPLC with a TQD mass spectrometer).

-

Column: A suitable column for polar compounds, such as a HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Ionization Mode: Positive ion electrospray (ESI+).

-

MRM Transitions:

-

Quantification: m/z 582 → 263

-

Confirmation: m/z 582 → 246

-

-

Collision Energy: 35 eV.

LC-MS/MS Parameters for Tetracyclines: [12]

-

LC System: Ultra-performance liquid chromatograph coupled with a tandem mass spectrometer.

-

Ionization Mode: Electrospray ionization in multiple-reaction monitoring (MRM) mode.

-

Note: Specific MRM transitions for different tetracyclines (Tetracycline, Oxytetracycline, Chlortetracycline) need to be optimized based on the instrument and standards.

Signaling Pathways and Physiological Effects

The introduction of antibiotics like Streptomycin and Tetracycline into plant systems can trigger a range of physiological responses, often mediated by stress and defense signaling pathways. While specific signaling cascades directly initiated by these antibiotics are still under investigation, evidence points to the involvement of general plant defense mechanisms.

Exposure to these antibiotics has been shown to induce oxidative stress, characterized by the production of reactive oxygen species (ROS).[13][14] This, in turn, can activate downstream signaling pathways.

Key Observations:

-

Oxidative Stress: Both Streptomycin and Tetracycline can lead to an increase in ROS, which act as signaling molecules in plants.[13][14]

-

Defense Gene Expression: Studies have shown that Streptomycetes can induce the expression of plant defense genes, priming the plant for a more robust response to pathogens. This involves both Salicylic Acid (SA) and Jasmonic Acid (JA) dependent pathways.[15]

-

Protein Synthesis Inhibition: As inhibitors of protein synthesis in bacteria, it is plausible that at higher concentrations, these antibiotics could interfere with protein synthesis in plant organelles like chloroplasts and mitochondria, which have prokaryotic origins. This could trigger retrograde signaling pathways from the organelles to the nucleus, affecting gene expression related to stress and defense.[16]

-

Hormonal Crosstalk: Plant defense signaling is a complex network with significant crosstalk between different hormone pathways, including SA, JA, and ethylene. The stress induced by antibiotics is likely to modulate this network.[17]

Visualizations

The following diagrams, rendered in DOT language, illustrate a typical experimental workflow for antibiotic analysis in plant tissues and a conceptual model of a plant defense signaling pathway that may be activated by antibiotic-induced stress.

Caption: Experimental workflow for the analysis of antibiotics in plant tissues.

References

- 1. researchgate.net [researchgate.net]

- 2. repositorio.una.ac.cr [repositorio.una.ac.cr]

- 3. benchchem.com [benchchem.com]

- 4. Determination of streptomycin in kiwifruit samples using LC-ESI-MS/MS -Analytical Science and Technology [koreascience.kr]

- 5. scispace.com [scispace.com]

- 6. Plant Growth, Antibiotic Uptake, and Prevalence of Antibiotic Resistance in an Endophytic System of Pakchoi under Antibiotic Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Plant Growth Promoting and Biocontrol Activity of Streptomyces spp. as Endophytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

- 11. silicycle.com [silicycle.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Tetracycline accumulates in Iberis sempervirens L. through apoplastic transport inducing oxidative stress and growth inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Toxic effect of tetracycline exposure on growth, antioxidative and genetic indices of wheat (Triticum aestivum L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Plant behavior upon contact with Streptomycetes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | Modulation of Plant Defense System in Response to Microbial Interactions [frontiersin.org]

Molecular Basis of Phytomycin Resistance in Xanthomonas: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phytomycin, predominantly streptomycin (B1217042), has been a critical agent in managing plant diseases caused by pathogenic bacteria, including various species of Xanthomonas. However, the emergence and spread of resistance pose a significant threat to its efficacy. Understanding the molecular underpinnings of this resistance is paramount for developing sustainable disease control strategies and novel therapeutic agents. This technical guide provides an in-depth overview of the known molecular mechanisms of this compound resistance in Xanthomonas, detailed experimental protocols for their characterization, and a summary of quantitative data to aid in research and development.

The primary mechanisms of streptomycin resistance in Xanthomonas are well-characterized and fall into two main categories:

-

Target Site Modification: Alterations in the ribosomal protein S12, encoded by the rpsL gene, prevent streptomycin from binding to its target, the 30S ribosomal subunit, thereby inhibiting protein synthesis.[1]

-

Enzymatic Inactivation: The production of aminoglycoside phosphotransferases, encoded by the strA and strB genes, modifies the streptomycin molecule, rendering it inactive.[2][3][4][5][6]

This guide will delve into the specifics of these mechanisms, the genetic elements that facilitate their spread, and the experimental approaches used to study them.

Quantitative Data on this compound Resistance

The level of resistance to streptomycin in Xanthomonas can vary significantly depending on the underlying mechanism and the specific genetic determinants. Minimum Inhibitory Concentration (MIC) is a key quantitative measure of the level of resistance.

| Xanthomonas Species | Strain | Resistance Mechanism | Streptomycin MIC (µg/mL) | Reference |

| Xanthomonas oryzae pv. oryzicola | RS105 (Wild-Type) | Susceptible | 1.6 | [1] |

| Xanthomonas oryzae pv. oryzicola | Resistant Mutants | rpsL mutation (K43R or K88R) | > 400 | [1] |

| Xanthomonas campestris pv. vesicatoria | - | strA-strB present | 250 | [5] |

| Xanthomonas arboricola pv. pruni | Wild-Type | Susceptible | 20 - 30 | [7] |

| Xanthomonas oryzae pv. oryzae | YNA7-1, YNA10-2, etc. | aadA1 gene present | > 300 | [8] |

Molecular Mechanisms of Resistance

Target Site Modification: The rpsL Gene

The most common mechanism for high-level streptomycin resistance involves point mutations in the rpsL gene, which encodes the ribosomal protein S12.[1] Streptomycin normally binds to a pocket involving the S12 protein within the 30S ribosomal subunit, leading to mistranslation and inhibition of protein synthesis. Specific amino acid substitutions in S12 can prevent this binding without compromising ribosomal function.

Key Mutations:

-

Lysine to Arginine at Codon 43 (K43R): A single nucleotide change (AAG to AGG) is a frequently observed mutation conferring high-level resistance.[1]

-

Lysine to Arginine at Codon 88 (K88R): Another common mutation at a different position within the rpsL gene that also results in high-level resistance.[1]

These mutations arise spontaneously and are selected for under streptomycin pressure.

Enzymatic Inactivation: The strA-strB Gene Cassette

The strA and strB genes encode for aminoglycoside phosphotransferases that inactivate streptomycin through covalent modification.[2][3][4][5][6]

-

strA (APH(3'')-Ib): Encodes an aminoglycoside-3''-phosphotransferase.

-

strB (APH(6)-Id): Encodes an aminoglycoside-6-phosphotransferase.[9]

These enzymes transfer a phosphate (B84403) group from ATP to a hydroxyl group on the streptomycin molecule, preventing it from binding to the ribosome.[9][10] The strA-strB genes are often found together on mobile genetic elements such as plasmids and transposons, facilitating their horizontal transfer between bacteria.[11]

The Tn5393 Transposon:

The strA-strB genes are frequently located on the Tn3-family transposon, Tn5393.[6][12][13] This transposon also carries genes for its own transposition (tnpA for transposase and tnpR for resolvase), enabling its movement between different replicons (e.g., from a plasmid to the chromosome).[13]

Regulation of strA-strB Expression

The expression of the strA-strB genes is often regulated, allowing the bacterium to control the production of the resistance enzymes.

-

TnpR Repressor: In some contexts, the tnpR gene product acts as a repressor, reducing the transcription of the strA-strB genes.[2][4]

-

Insertion Sequences (IS): The insertion of mobile genetic elements like IS6100 within the tnpR gene can disrupt its repressive function, leading to increased expression of strA-strB and a higher level of resistance in Xanthomonas campestris.[2][4]

Caption: Regulation and action of the strA-strB resistance mechanism.

Role of Efflux Pumps

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. While target modification and enzymatic inactivation are the primary mechanisms of high-level streptomycin resistance in Xanthomonas, efflux pumps of the Resistance-Nodulation-Division (RND) family contribute to intrinsic resistance to various antimicrobial compounds.[14][15][16][17][18] While specific studies on the direct and high-level efflux of streptomycin by these pumps in Xanthomonas are limited, their broad substrate specificity suggests a potential role in reducing the intracellular concentration of the antibiotic, thereby contributing to a basal level of tolerance.

Caption: General mechanism of an RND efflux pump.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from standard broth microdilution methods.

Materials:

-

Xanthomonas isolate(s)

-

Nutrient Broth (NB) or other suitable liquid medium

-

Streptomycin sulfate (B86663) stock solution (e.g., 10 mg/mL in sterile water)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare Bacterial Inoculum:

-

Inoculate a single colony of Xanthomonas into 5 mL of NB.

-

Incubate at 28°C with shaking until the culture reaches the late logarithmic phase (OD600 ≈ 0.8-1.0).

-

Dilute the culture in fresh NB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Prepare Streptomycin Dilutions:

-

In a 96-well plate, add 100 µL of NB to all wells.

-

Add 100 µL of a starting concentration of streptomycin (e.g., 2048 µg/mL) to the first well and perform 2-fold serial dilutions across the plate.

-

-

Inoculation:

-

Add 100 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 200 µL and a final bacterial concentration of 2.5 x 10^5 CFU/mL.

-

-

Incubation:

-

Incubate the plate at 28°C for 24-48 hours.

-

-

Determine MIC:

-

The MIC is the lowest concentration of streptomycin that completely inhibits visible bacterial growth.

-

PCR-Based Detection of Resistance Genes

a) DNA Extraction:

-

Standard bacterial genomic DNA extraction kits or a simple boiling lysis method can be used. For the boiling method, resuspend a bacterial colony in 100 µL of sterile water, boil for 10 minutes, and centrifuge to pellet debris. The supernatant contains the DNA.

b) PCR for rpsL Gene:

-

Primers: (Example for X. oryzae)

-

rpsL-F: 5'-GCAATCAAGGTTTACGGCGT-3'

-

rpsL-R: 5'-GTTGACCTCGTTCTTGTCGA-3'

-

-

PCR Reaction Mix (25 µL):

-

10x PCR Buffer: 2.5 µL

-

dNTPs (10 mM): 0.5 µL

-

Forward Primer (10 µM): 1.0 µL

-

Reverse Primer (10 µM): 1.0 µL

-

Taq DNA Polymerase: 0.25 µL

-

Template DNA: 2.0 µL

-

Nuclease-free water: to 25 µL

-

-

Thermocycler Conditions:

-

Initial Denaturation: 95°C for 5 min

-

30 Cycles:

-

Denaturation: 95°C for 60 s

-

Annealing: 60°C for 30 s

-

Extension: 72°C for 30 s

-

-

Final Extension: 72°C for 5 min

-

-

Analysis: Analyze the PCR product (expected size ~300-400 bp) by agarose (B213101) gel electrophoresis. The amplified product should then be sequenced to identify mutations.[7]

c) PCR for strA/strB Genes:

-

Primers: (Example primers)

-

strA-F: 5'-ATCGCAAAAACCCGCAAG-3'

-

strA-R: 5'-GTTGACCTCGTTCTTGTCGA-3'

-

strB-F: 5'-GATGTGCTGCTGAAGAGCTT-3'

-

strB-R: 5'-GTTGACCTCGTTCTTGTCGA-3'

-

-

PCR Conditions:

-

Initial Denaturation: 95°C for 5 min

-

34 Cycles:

-

Denaturation: 95°C for 15 s

-

Annealing: 55°C (strA) or 56°C (strB) for 20 s

-

Extension: 72°C for 90 s

-

-

Final Extension: 72°C for 5 min

-

-

Analysis: Analyze PCR products on an agarose gel.[19]

Horizontal Gene Transfer: Mating (Conjugation) Assay

This protocol demonstrates the transfer of a streptomycin resistance plasmid from a donor to a recipient Xanthomonas strain.

Materials:

-

Donor Xanthomonas strain (Streptomycin-resistant, carrying a plasmid)

-

Recipient Xanthomonas strain (Streptomycin-sensitive, with a selectable marker, e.g., rifampicin (B610482) resistance)

-

Nutrient Agar (NA) plates

-

NA plates with streptomycin (e.g., 50 µg/mL)

-

NA plates with rifampicin (e.g., 50 µg/mL)

-

NA plates with both streptomycin and rifampicin

Procedure:

-

Prepare Cultures: Grow donor and recipient strains in NB overnight at 28°C.

-

Mating:

-

Mix 100 µL of the donor culture with 100 µL of the recipient culture in a microfuge tube.

-

Spot the mixture onto a non-selective NA plate.

-

Incubate at 28°C for 24-48 hours to allow conjugation to occur.

-

-

Selection of Transconjugants:

-

Scrape the bacterial growth from the mating spot and resuspend it in 1 mL of sterile water.

-

Plate serial dilutions of the suspension onto NA plates containing both streptomycin and rifampicin.

-

Also, plate dilutions on NA with streptomycin only (to count donors) and NA with rifampicin only (to count recipients) to calculate the conjugation frequency.

-

-

Confirmation:

-

Colonies that grow on the double-antibiotic plates are potential transconjugants.

-

Confirm the presence of the resistance genes (strA-strB) in the transconjugants by PCR.

-

Caption: Workflow for a bacterial conjugation experiment.

Conclusion

This compound resistance in Xanthomonas is a multifaceted issue driven primarily by specific genetic mutations in the rpsL gene and the acquisition of enzymatic inactivation genes, strA-strB, via horizontal gene transfer. This guide provides a foundational understanding of these mechanisms and the practical tools to investigate them. For researchers and drug development professionals, a thorough characterization of the resistance profiles in target Xanthomonas populations is a critical first step. The experimental protocols outlined herein provide a robust framework for such characterization. Future efforts in combating this compound resistance should focus on the development of novel inhibitors targeting the StrA and StrB enzymes, strategies to block the horizontal transfer of resistance plasmids, and the exploration of alternative antimicrobial compounds with different modes of action.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression of the strA-strB streptomycin resistance genes in Pseudomonas syringae and Xanthomonas campestris and characterization of IS6100 in X. campestris - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression of the strA-strB streptomycin resistance genes in Pseudomonas syringae and Xanthomonas campestris and characterization of IS6100 in X. campestris - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.asm.org [journals.asm.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Effects of Temperature on Resistance to Streptomycin in Xanthomonas arboricola pv. pruni - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Characterization of Integron-Mediated Antibiotic Resistance in the Phytopathogen Xanthomonas oryzae pv. oryzae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Purification and Characterization of Aminoglycoside Phosphotransferase APH(6)-Id, a Streptomycin Inactivating Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. apsnet.org [apsnet.org]

- 12. Transposon Tn5393e carrying the aphA1-containing transposon Tn6023 upstream of strAB does not confer resistance to streptomycin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nucleotide sequence analysis of a transposon (Tn5393) carrying streptomycin resistance genes in Erwinia amylovora and other gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | RND multidrug efflux pumps: what are they good for? [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. aquila.usm.edu [aquila.usm.edu]

- 18. RND Efflux Pump Induction: A Crucial Network Unveiling Adaptive Antibiotic Resistance Mechanisms of Gram-Negative Bacteria [pubmed.ncbi.nlm.nih.gov]

- 19. Oxytetracycline and Streptomycin Resistance Genes in Xanthomonas arboricola pv. pruni, the Causal Agent of Bacterial Spot in Peach - PMC [pmc.ncbi.nlm.nih.gov]

Phytomycin's Role in Plant Defense: A Technical Examination of its Potential to Induce Systemic Acquired Resistance-like Responses

For Immediate Release

This technical guide explores the multifaceted interactions between the agricultural antibiotic Phytomycin and plant physiology, with a specific focus on its potential to elicit defense mechanisms akin to Systemic Acquired Resistance (SAR). While primarily utilized for its direct bactericidal properties, emerging evidence suggests that this compound's active components, Streptomycin (B1217042) and Tetracycline (B611298), can act as abiotic stressors, triggering a cascade of molecular and physiological changes in plants that overlap with established defense signaling pathways. This document provides a comprehensive analysis of the current scientific understanding for researchers, scientists, and drug development professionals.

Introduction to this compound and Systemic Acquired Resistance

This compound is an agricultural antibiotic formulation primarily used to control a variety of bacterial diseases in plants. Its efficacy lies in its active ingredients: Streptomycin Sulphate and Tetracycline Hydrochloride. These compounds disrupt essential bacterial processes, leading to the inhibition of pathogen growth and proliferation.

Systemic Acquired Resistance (SAR), in contrast, is a plant's innate defense mechanism.[1][2] Triggered by an initial localized pathogen infection, SAR confers long-lasting, broad-spectrum resistance to secondary infections throughout the plant.[1] This response is characterized by the systemic accumulation of signaling molecules, most notably salicylic (B10762653) acid (SA), and the activation of a specific set of defense-related genes, including Pathogenesis-Related (PR) genes.[2]

While this compound is not classified as a traditional SAR inducer, this guide examines the hypothesis that its constituent antibiotics can induce a state of heightened plant defense through stress-induced physiological and genetic reprogramming.

The Dual Role of this compound's Active Ingredients as Antibiotics and Abiotic Stressors

The primary mode of action of this compound is the direct inhibition of bacterial pathogens. However, when applied to plants, Streptomycin and Tetracycline can also be recognized as xenobiotics, leading to a range of physiological and molecular responses indicative of abiotic stress.

Streptomycin: This aminoglycoside antibiotic, while effective against bacteria, can have discernible effects on plant health. Studies have shown that streptomycin can inhibit chlorophyll (B73375) synthesis and impact overall plant growth. However, it has also been observed to upregulate secondary metabolic pathways, such as phenylpropanoid and flavonoid biosynthesis, which are known to play a role in plant defense. Transcriptome analysis of duckweed exposed to streptomycin revealed significant upregulation of these pathways, suggesting an attempt by the plant to mitigate stress.[3] Furthermore, streptomycin exposure can lead to an accumulation of antioxidant enzymes like catalase (CAT), ascorbate (B8700270) peroxidase (APX), and superoxide (B77818) dismutase (SOD).[3]

Tetracycline: This broad-spectrum antibiotic can induce more pronounced stress responses in plants. Exposure to tetracycline has been linked to chlorosis, inhibition of growth, and an increase in free radicals, indicating oxidative stress.[4][5] Proteomic and transcriptomic analyses have provided deeper insights into the plant's response to tetracycline, revealing a significant upregulation of defense-related proteins and metabolic pathways.

Quantitative Data on Plant Responses to Streptomycin and Tetracycline

The following tables summarize the quantitative findings from key studies on the effects of Streptomycin and Tetracycline on plant physiology and molecular responses.

Table 1: Effects of Streptomycin on Plant Physiology and Gene Expression

| Parameter | Plant Species | Concentration | Observation | Reference |

| Biomass | Duckweed (Lemna aequinoctialis) | ≥1 mM | 21.5-41.5% reduction | [3] |

| Relative Growth Rate | Duckweed (Lemna aequinoctialis) | ≥1 mM | Reduction to 0.258-0.336 g d⁻¹ | [3] |

| Antioxidant Enzymes | Duckweed (Lemna aequinoctialis) | 0.1-10 mM | Increased accumulation of CAT, APX, and SOD | [3] |

| Gene Expression | Duckweed (Lemna aequinoctialis) | High dose | Upregulation of phenylpropanoid and flavonoid biosynthesis pathways | [3] |

Table 2: Proteomic and Metabolomic Changes in Plants Exposed to Tetracycline

| Affected Protein/Metabolite | Plant Species | Observation | Reference |

| Superoxide Dismutase [Cu-Zn] | Pea (Pisum sativum) | Increased accumulation | [4] |

| Peroxiredoxin | Pea (Pisum sativum) | Increased accumulation | [4] |

| Glutathione S-transferase | Pea (Pisum sativum) | Increased accumulation | [4] |

| Flavonoid Biosynthesis Metabolites | Pumpkin (Cucurbita moschata) | Altered abundance | [6] |

| Amino Acid Metabolism | Pumpkin (Cucurbita moschata) | Altered abundance | [6] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental methodologies discussed in this guide.

The Canonical Systemic Acquired Resistance (SAR) Signaling Pathway

Caption: Canonical SAR signaling pathway initiated by pathogen infection.

Proposed Pathway of this compound-Induced Stress Response

Caption: Proposed pathway of this compound-induced plant stress response.

Experimental Protocols

This section details the methodologies from key studies investigating the effects of Streptomycin and Tetracycline on plants.

Proteomic Analysis of Tetracycline-Treated Pea Seedlings

-

Plant Material and Growth Conditions: Pea (Pisum sativum) seedlings were grown for 120 hours in perlite.

-

Treatment: The experimental group was watered with a solution containing 250 mg/L of tetracycline, while the control group received distilled water.

-

Protein Extraction: Total proteins were isolated from the shoots of both control and treated plants.

-

Two-Dimensional Gel Electrophoresis (2-DE): Proteins were separated by 2-DE to create protein maps.

-

Protein Identification: Protein spots of interest were excised from the gels and identified using mass spectrometry.

-

Data Analysis: The intensity of protein spots was compared between control and treated samples to identify differentially expressed proteins.[4]

Transcriptomic Analysis of Streptomycin-Treated Duckweed

-

Plant Material and Growth Conditions: Duckweed (Lemna aequinoctialis) was cultivated in a suitable growth medium.

-

Treatment: Duckweed was exposed to various concentrations of streptomycin (0.1-10 mM) for a period of up to 20 days.

-

RNA Extraction: Total RNA was extracted from both control and streptomycin-treated duckweed.

-

RNA Sequencing: High-throughput RNA sequencing was performed on the extracted RNA to generate transcriptome data.

-

Data Analysis: The sequencing reads were assembled and differentially expressed genes (DEGs) between the control and treated groups were identified. KEGG pathway analysis was conducted to determine the biological pathways enriched with the DEGs.[3]

Experimental Workflow for Investigating Antibiotic-Induced Stress

Caption: General experimental workflow for studying antibiotic effects on plants.

Conclusion and Future Perspectives

The available scientific evidence does not support the classification of this compound as a direct inducer of Systemic Acquired Resistance. Its primary function remains that of a bactericide. However, this technical guide has synthesized findings that demonstrate a secondary, indirect role of its active ingredients, Streptomycin and Tetracycline, in modulating plant defense responses.